16alpha-Hydroxydehydroepiandrosterone
Overview
Description
16alpha-Hydroxydehydroepiandrosterone is a chemical compound . It is an endogenous metabolite of dehydroepiandrosterone (DHEA) . Both 16alpha-Hydroxydehydroepiandrosterone and its 3β-sulfate ester are intermediates in the biosynthesis of estriol from dehydroepiandrosterone (DHEA) .
Synthesis Analysis
16alpha-Hydroxydehydroepiandrosterone is formed upon 16-hydroxylation by the cytochrome P450 (CYP) enzyme CYP3A4 and fetal/neonatal form CYP3A7 . It is available for purchase online from Pharmaceutical toxicology .Molecular Structure Analysis
The molecular formula of 16alpha-Hydroxydehydroepiandrosterone is C19H28O3 . It has a molar mass of 304.42 g/mol .Chemical Reactions Analysis
16alpha-Hydroxydehydroepiandrosterone is a metabolite of the endogenous steroid hormone dehydroepiandrosterone (DHEA) . It is formed upon 16-hydroxylation by the cytochrome P450 (CYP) enzyme CYP3A4 and fetal/neonatal form CYP3A7 .Physical And Chemical Properties Analysis
The molecular formula of 16alpha-Hydroxydehydroepiandrosterone is C19H28O3 . It has a molar mass of 304.42 g/mol . It is available for purchase online from Pharmaceutical toxicology .Scientific Research Applications
Role in Pregnancy and Cancer Risks : 16alpha-Hydroxydehydroepiandrosterone is a precursor to fetal 16alpha-hydroxylated estrogens, crucial phenolic steroids during pregnancy. Traditionally, serum levels of these compounds have been used as biochemical markers for fetal well-being. However, in adults, increased levels of 16-hydroxylated estrogens have been associated with cancer risk and autoimmune diseases. This has led to interest in the immunomodulatory effects of DHEA and its metabolites, including 16alpha-Hydroxydehydroepiandrosterone, which might have roles in immunity and disease (Hampl & Stárka, 2000).
Presence in Human Seminal Plasma : It's been identified in human seminal plasma, with studies detailing its concentration and suggesting potential roles in male reproductive biology. This opens avenues for research into the specific functions of 16alpha-Hydroxydehydroepiandrosterone in human reproduction and potential implications for fertility (Heřt, Hill, & Hampl, 2004).
Improved Synthesis Methods : Advances in chemical synthesis methods for 16alpha-Hydroxydehydroepiandrosterone and related compounds have improved yields and efficiency. These developments are crucial for research and potential therapeutic applications, providing more accessible means to study and utilize these compounds (Numazawa & Osawa, 1978).
Development of Specific Assays : The creation of specific radioimmunoassays for 16alpha-Hydroxydehydroepiandrosterone has allowed for precise measurement and study of its physiological levels, providing a tool for further understanding its role in various health conditions and biological processes (Zamrazilová et al., 2007).
Parasiticidal Effects : In studies related to parasitic diseases like malaria and amoebiasis, analogs of 16alpha-Hydroxydehydroepiandrosterone have shown potential as parasiticidal agents. This suggests a promising area of research for new treatments against various parasitic infections (Carrero et al., 2010).
Metabolic Pathway Studies : Its role in human metabolism, including its formation and conversion, has been a subject of study. Understanding these pathways is essential for comprehending how 16alpha-Hydroxydehydroepiandrosterone influences and regulates various physiological processes (Iida, Matsuhashi, & Nakayama, 1975).
Future Directions
There is a need for future research to deepen the relationship between genotype and phenotype of adult ADHD and their relationship with treatment outcomes . The role of inflammation and of the gut microbiota in the development of those pathophysiological mechanisms underlying many psychiatric disorders is suggested as new therapeutic targets for future research .
properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIVKFZWLZJXJT-DNKQKWOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153892 | |
Record name | 16alpha-Hydroxy-DHEA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 16a-Hydroxydehydroisoandrosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
16alpha-Hydroxydehydroepiandrosterone | |
CAS RN |
1232-73-1 | |
Record name | 16α-Hydroxy-DHEA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16-Hydroxydehydroepiandrosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16alpha-Hydroxy-DHEA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16ALPHA-HYDROXYDEHYDROEPIANDROSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU2DU6GA72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 16a-Hydroxydehydroisoandrosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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